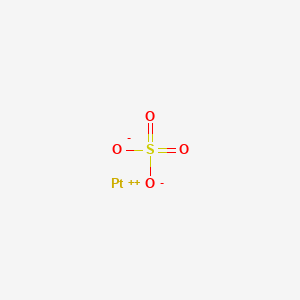
Platinum(II) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Platinum(II) sulfate is a useful research compound. Its molecular formula is O4PtS and its molecular weight is 291.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Platinum(II) sulfate (Pt(II)SO₄) is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.
Platinum(II) compounds, including this compound, exert their biological effects primarily through interaction with cellular macromolecules such as DNA, proteins, and mitochondria. The following mechanisms have been identified:
- DNA Interaction : Platinum(II) compounds form covalent bonds with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This is a key mechanism for their anticancer activity .
- Mitochondrial Targeting : These compounds can also accumulate in mitochondria, where they induce oxidative stress and alter mitochondrial membrane potential, contributing to apoptosis .
- Protein Binding : Platinum(II) complexes interact with various proteins and enzymes, potentially inhibiting their function and leading to cell cycle arrest or apoptosis .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from various research efforts:
Case Studies
-
Cytotoxicity in Normoxia vs. Hypoxia :
A study investigated the effects of this compound on MCF-7 and A-549 cells under normoxic and hypoxic conditions. The results indicated that the compound exhibited enhanced cytotoxicity under hypoxic conditions, suggesting its potential utility in targeting tumors with low oxygen levels . -
Fluorescence Imaging :
Research involving platinum(II) sulfonamido complexes demonstrated their effectiveness in fluorescence imaging for biological applications. These complexes not only showed significant cytotoxicity but also enabled visualization of cellular uptake and distribution, highlighting their dual role as therapeutic agents and imaging probes . -
Comparative Analysis with Cisplatin :
In comparative studies against cisplatin, this compound demonstrated superior activity in certain cancer cell lines, particularly against ES-2 cells. This suggests that modifications in the platinum complex structure can enhance efficacy while potentially reducing side effects associated with traditional platinum-based therapies .
Properties
CAS No. |
53231-79-1 |
|---|---|
Molecular Formula |
O4PtS |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
platinum(2+);sulfate |
InChI |
InChI=1S/H2O4S.Pt/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
InChI Key |
PQTLYDQECILMMB-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















